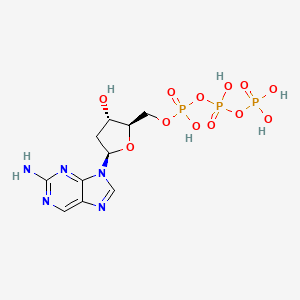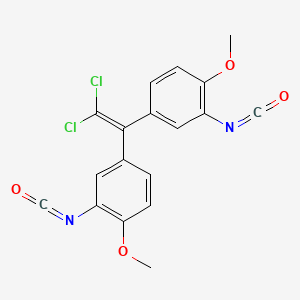
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phospho nooxy)phosphinyl)oxy)phophinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine is a complex molecule that plays a significant role in various biochemical processes It is a derivative of purine and is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine involves multiple steps, starting from the appropriate purine base and sugar moiety. The key steps include:
Glycosylation: The attachment of the sugar moiety to the purine base.
Oxidation and Reduction: These steps are used to introduce and modify functional groups as needed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated Solid-Phase Synthesis: This method allows for the efficient assembly of the compound on a solid support.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the sugar moiety.
Reduction: Used to reduce any oxidized functional groups.
Substitution: Functional groups on the purine base or sugar moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine involves its interaction with various molecular targets, including:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Nucleic Acids: It can be incorporated into DNA or RNA, affecting their structure and function.
Signaling Pathways: It may influence cellular signaling pathways by modulating the activity of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: A related nucleotide with a similar structure but lacking the complex phosphate groups.
Adenosine Triphosphate (ATP): A nucleotide with three phosphate groups, widely known for its role in energy transfer.
Uniqueness
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: is unique due to its specific phosphate modifications, which confer distinct biochemical properties and potential therapeutic applications.
Propiedades
Número CAS |
26666-45-5 |
|---|---|
Fórmula molecular |
C10H16N5O12P3 |
Peso molecular |
491.18 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-12-2-5-9(14-10)15(4-13-5)8-1-6(16)7(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,4,6-8,16H,1,3H2,(H,20,21)(H,22,23)(H2,11,12,14)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
Clave InChI |
RFFKLCXZSWDRJT-XLPZGREQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=CN=C(N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)




![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)

![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)
